4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one
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Overview
Description
4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one is a chemical compound characterized by its unique structure, which includes a cyclohexyl group attached to a thiaphosphinine ring.
Preparation Methods
The synthesis of 4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one typically involves the reaction of cyclohexyl derivatives with thiaphosphinine precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled environments to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using large reactors and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Scientific Research Applications
4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one can be compared with other similar compounds, such as:
4-Cyclohexyl-4H-1,4-thiaphosphinine 4-oxide: This compound has a similar structure but differs in its oxidation state, leading to different chemical properties and reactivity.
Cyclohexyl derivatives: These compounds share the cyclohexyl group but may have different functional groups attached, resulting in varied applications and effects.
The uniqueness of this compound lies in its specific combination of the cyclohexyl group and thiaphosphinine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57044-88-9 |
---|---|
Molecular Formula |
C10H15OPS |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
4-cyclohexyl-1,4λ5-thiaphosphinine 4-oxide |
InChI |
InChI=1S/C10H15OPS/c11-12(6-8-13-9-7-12)10-4-2-1-3-5-10/h6-10H,1-5H2 |
InChI Key |
LLLHVMFNVYHVQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P2(=O)C=CSC=C2 |
Origin of Product |
United States |
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